1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a complex organic compound that features a unique combination of a benzo[1,2,5]thiadiazole moiety and a pyrrolidine carboxylic acid group
Mechanism of Action
Target of action
Compounds containing the benzo[1,2,5]thiadiazole moiety are often used in the design of organic photovoltaics, fluorophores, and photocatalysts . They are known for their strong electron accepting properties .
Mode of action
The soft sulfur atom in thiadiazoles is useful for the coordination to soft metal ions such as Cu+, Ag+, and Hg2+ as well as the weak hydrogen bonding capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 5-methyl-benzo[1,2,5]thiadiazole-4-sulfonyl chloride, which is then reacted with pyrrolidine-2-carboxylic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.
Benzo[1,2,5]thiadiazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the combination of its benzo[1,2,5]thiadiazole and pyrrolidine carboxylic acid moieties. This unique structure may confer specific properties that are not present in other similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-7-4-5-8-10(14-20-13-8)11(7)21(18,19)15-6-2-3-9(15)12(16)17/h4-5,9H,2-3,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVYASFZHYHDKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCCC3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387871 |
Source
|
Record name | 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-15-3 |
Source
|
Record name | 1-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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